UT-B Inhibition Potency: Mid-Micromolar Activity Distinguished from Nanomolar and High-Micromolar UT-B Inhibitors
The compound inhibits urea transporter B (UT-B) with an IC₅₀ of 2,540 nM (2.54 μM) in Sprague‑Dawley rat erythrocytes [1]. This potency sits between the highly optimized nanomolar UT‑B inhibitor UTBinh‑14 (IC₅₀ = 10–25 nM for human/mouse UT‑B) and the weakly active isovaleric acid p‑tolylester (IC₅₀ ≈ 80,340 nM) [2]. The mid‑micromolar activity indicates that the furan‑pyrazole scaffold provides a distinct starting point for UT‑B ligand optimization, occupying a potency window not addressed by existing tool compounds.
| Evidence Dimension | UT-B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 2,540 nM (2.54 μM) |
| Comparator Or Baseline | UTBinh-14: 10–25 nM (human/mouse UT‑B); Isovaleric acid p-tolylester: 80,340 nM (rat UT‑B) |
| Quantified Difference | ~100–250‑fold weaker than UTBinh-14; ~32‑fold more potent than isovaleric acid p‑tolylester |
| Conditions | Spectrophotometric erythrocyte osmotic lysis assay; Sprague‑Dawley rat erythrocytes incubated 6 min |
Why This Matters
This intermediate potency profile qualifies the compound as a unique UT‑B probe situated between high‑affinity clinical candidates and weak screening hits, enabling mechanism‑of‑action studies where full transporter blockade is undesirable.
- [1] BindingDB Entry BDBM50512257 (CHEMBL1421830). Affinity Data: IC50 = 2.54E+3 nM for inhibition of urea transporter B in Sprague-Dawley rat erythrocytes. BindingDB, accessed 2026-04-29. View Source
- [2] Identification and Validation of Urea Transporter B Inhibitor from Apium graveolens L. Seeds In Vitro and In Silico. CNKI Scholar. Isovaleric acid p-tolylester IC₅₀ = 80.34 μM against UT-B. View Source
